![molecular formula C13H12N4O2 B1452314 5-[(4-metoxifenil)metil]-1H,4H,5H-pirazolo[3,4-d]pirimidin-4-ona CAS No. 1351399-13-7](/img/structure/B1452314.png)
5-[(4-metoxifenil)metil]-1H,4H,5H-pirazolo[3,4-d]pirimidin-4-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the cyclocondensation of substituted 5-amino-1H-pyrazole-4-carboxamides with carboxylic acid derivatives or aldehydes . Another method involves the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide .Molecular Structure Analysis
The molecular structure of “5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” could not be found in the search results .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines are not specifically mentioned for “5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” are not available in the search results .Aplicaciones Científicas De Investigación
Investigación Farmacológica: Inhibición de ALOX15
El compuesto ha sido estudiado por su potencial para inhibir la enzima ALOX15, que participa en la peroxidación de lípidos y tiene un papel en varios modelos de cáncer e inflamación . La inhibición de ALOX15 puede ser crucial para el desarrollo de nuevas estrategias terapéuticas contra enfermedades donde la peroxidación de lípidos es un factor patológico.
Acoplamiento Molecular y Simulaciones Dinámicas
Se han realizado estudios in silico, incluidos el acoplamiento molecular y las simulaciones dinámicas, para comprender los mecanismos de inhibición alostérica de compuestos similares . Estos estudios ayudan a predecir cómo "5-[(4-metoxifenil)metil]-1H,4H,5H-pirazolo[3,4-d]pirimidin-4-ona" podría interactuar con los objetivos biológicos, lo cual es esencial para el diseño de fármacos.
Investigación de Lípidos Bioactivos
La investigación de lípidos bioactivos a menudo implica el estudio de compuestos que pueden afectar la actividad de enzimas como ALOX15. El compuesto en cuestión podría servir como un farmacóforo para la inhibición selectiva del sustrato, proporcionando información sobre el desarrollo de nuevas terapias basadas en lípidos .
Actividad Antimicrobiana
Aunque no está directamente relacionado con el compuesto, los estudios sobre estructuras similares han mostrado actividad antimicrobiana. Esto sugiere que con una funcionalización adecuada, "this compound" podría explorarse para su uso potencial en la lucha contra las infecciones microbianas .
Investigación Antiviral
Los compuestos con sustituyentes arilo similares se han evaluado por sus actividades antivirales. La presencia del grupo 4-metoxifenil en el compuesto podría indicar un potencial para aplicaciones de investigación antiviral, particularmente si el compuesto exhibe actividad inhibitoria contra enzimas virales o procesos de replicación .
Mecanismo De Acción
Target of Action
The primary target of 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is the cyclin-dependent kinase 2 (CDK2) protein . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Pharmacokinetics
These properties can influence the compound’s bioavailability, determining how much of the compound reaches its target after administration .
Result of Action
The inhibition of CDK2 by 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one leads to significant alterations in cell cycle progression . This can result in apoptosis, or programmed cell death, within certain cell types . The compound has shown promising cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one prevents the phosphorylation of target proteins, thereby halting cell cycle progression.
Cellular Effects
The effects of 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can alter the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth.
Molecular Mechanism
At the molecular level, 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK2, inhibiting their activity. This binding interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site . Furthermore, 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been studied over various time points. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to cellular adaptation, resulting in altered responses over time.
Dosage Effects in Animal Models
The effects of 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can modulate the levels of key metabolites, such as ATP and NADH, impacting cellular energy homeostasis.
Transport and Distribution
The transport and distribution of 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . For example, it has been observed to bind to albumin in the bloodstream, enhancing its distribution to various tissues. Additionally, the localization of 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one within cellular compartments, such as the nucleus and mitochondria, can influence its activity and function.
Subcellular Localization
The subcellular localization of 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been shown to localize to the nucleus, where it interacts with transcription factors and other nuclear proteins, modulating gene expression. Additionally, 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-19-10-4-2-9(3-5-10)7-17-8-14-12-11(13(17)18)6-15-16-12/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUSECDRTUOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)

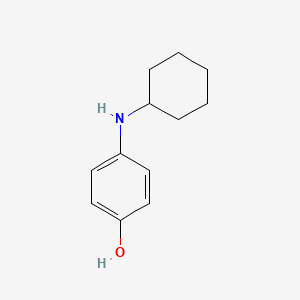
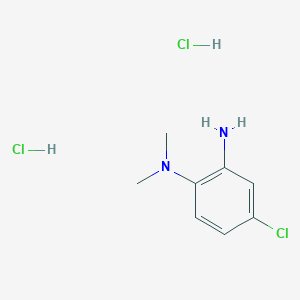
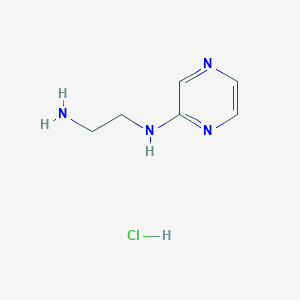
![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)
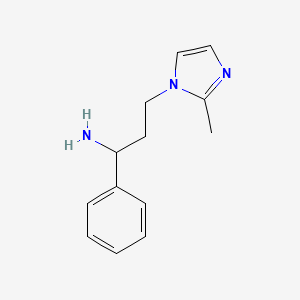
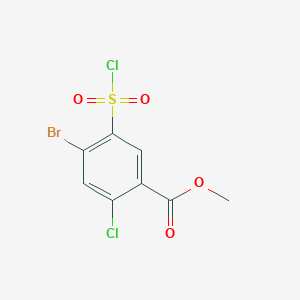
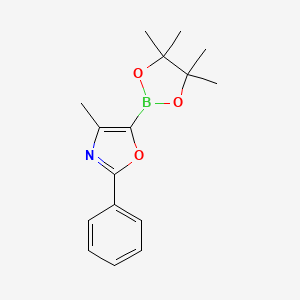

![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)
